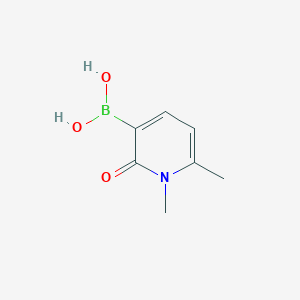

(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

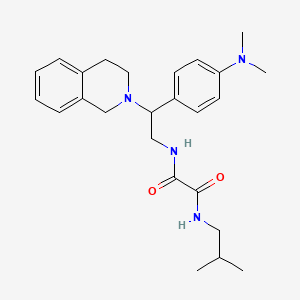

Übersicht

Beschreibung

“(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid” is a boronic acid derivative with the CAS Number: 1454814-96-0 . It has a molecular weight of 166.97 . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H10BNO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is a white to yellow solid .Wissenschaftliche Forschungsanwendungen

Boronic Acid Sensors with Double Recognition Sites

Boronic acids, including derivatives like (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, have been identified as key components in the development of chemical sensors due to their ability to reversibly and covalently bind to Lewis bases and polyols. This property has led to the creation of sensors for carbohydrates, catecholamines, ions, and hydrogen peroxide, among others. The presence of double recognition sites in these sensors, achieved through diboronic acids or monoboronic acids with additional binding groups, significantly enhances their binding affinity and selectivity (Bian et al., 2019).

Electrochemical Biosensors Based on Ferroceneboronic Acid Derivatives

Ferroceneboronic acid (FcBA) and its derivatives, which can be structurally related to (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, have shown significant promise in the development of electrochemical biosensors. These sensors exploit the unique properties of FcBA, combining a boronic acid moiety for binding and an electrochemically active ferrocene (Fc) unit. This configuration enables the non-enzymatic detection of sugars, glycated hemoglobin, and fluoride ions through specific binding interactions, showcasing the potential for diverse applications in medical diagnostics and environmental monitoring (Wang et al., 2014).

Design and Discovery of Boronic Acid Drugs

The unique chemical properties of boronic acids, such as the ability to form stable covalent bonds with biomolecules, have been harnessed in drug discovery. Boronic acid-based drugs have demonstrated enhanced potency and improved pharmacokinetics. The incorporation of boronic acid groups into drug molecules, including structures similar to (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, has led to the approval of several drugs by regulatory agencies for various therapeutic applications. This underscores the potential of boronic acids as a versatile tool in medicinal chemistry for developing novel therapeutics (Plescia & Moitessier, 2020).

Applications in Photocatalysis and Environmental Remediation

Boronic acids and their derivatives play a significant role in photocatalysis and environmental remediation. By integrating boronic acid functionalities into photocatalytic materials, researchers have been able to enhance the efficiency and selectivity of these systems for the degradation of pollutants and the conversion of solar energy into chemical energy. This research avenue, exemplified by studies on materials structurally related to (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, highlights the potential of boronic acid derivatives in addressing environmental challenges and contributing to the development of sustainable energy solutions (Ni et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1,6-dimethyl-2-oxopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPRZOPXLBPZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(N(C1=O)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2625228.png)

![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2625233.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625234.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625238.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2625245.png)

![N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2625246.png)